2-AMINO-1-PHENYL-BUTANOL
Overview
Description
. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a benzyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-(alpha-Aminopropyl)benzyl alcohol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, alpha-(alpha-aminopropyl)benzyl ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an alcohol solvent, such as ethanol or methanol, under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2-AMINO-1-PHENYL-BUTANOL often involves catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst, such as palladium on carbon, and hydrogen gas under elevated pressure and temperature . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(alpha-Aminopropyl)benzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Formation of alpha-(alpha-aminopropyl)benzyl ketone or aldehyde.
Reduction: Formation of alpha-(alpha-aminopropyl)benzyl amine.
Substitution: Formation of alpha-(alpha-aminopropyl)benzyl halides.
Scientific Research Applications
Alpha-(alpha-Aminopropyl)benzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-AMINO-1-PHENYL-BUTANOL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the hydroxyl group can participate in various biochemical reactions, such as oxidation and reduction, affecting cellular processes .
Comparison with Similar Compounds
Alpha-(alpha-Aminopropyl)benzyl alcohol can be compared with other similar compounds, such as:
2-amino-1-phenyl-1-butanol: Similar structure but different stereochemistry.
Beta-amino-alpha-phenylbutyl alcohol: Similar functional groups but different carbon chain length.
1-phenyl-1-hydroxy-2-amino-n-butane: Similar functional groups but different carbon chain arrangement.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2-AMINO-1-PHENYL-BUTANOL in various fields of research and industry .
Properties
IUPAC Name |
2-amino-1-phenylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNVPFVNBRISY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871918 | |
Record name | 2-Amino-1-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5897-76-7 | |
Record name | alpha-(alpha-Aminopropyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol,2-amino-1-phenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-phenylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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